molecular formula C19H19N3O2 B2729930 (1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448124-31-9

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2729930
CAS No.: 1448124-31-9
M. Wt: 321.38
InChI Key: WWMXWRODKCSYPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features both an indole and a piperidine moiety The indole structure is a common scaffold in many biologically active molecules, while the piperidine ring is often found in pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole and piperidine intermediates. One common method involves the reaction of indole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 4-(pyridin-2-yloxy)piperidine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antiviral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a similar indole structure.

    Piperidine derivatives: Various pharmaceuticals containing the piperidine ring, such as piperidine-based antipsychotics and analgesics.

Uniqueness

(1H-indol-5-yl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to its combination of an indole and a piperidine moiety, which can provide a synergistic effect in its biological activity. This dual functionality can enhance its potential as a therapeutic agent compared to compounds containing only one of these moieties.

Properties

IUPAC Name

1H-indol-5-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c23-19(15-4-5-17-14(13-15)6-10-20-17)22-11-7-16(8-12-22)24-18-3-1-2-9-21-18/h1-6,9-10,13,16,20H,7-8,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMXWRODKCSYPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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